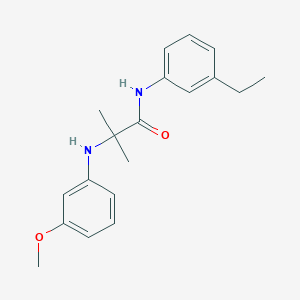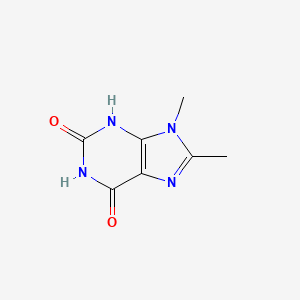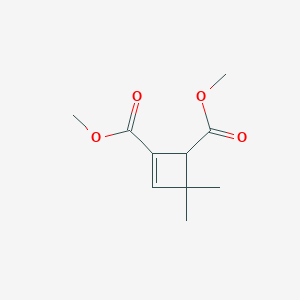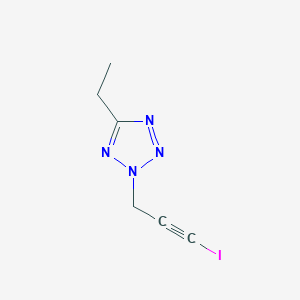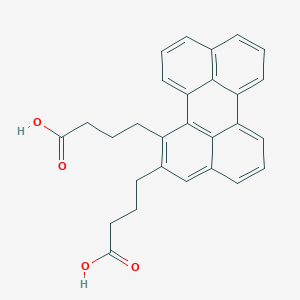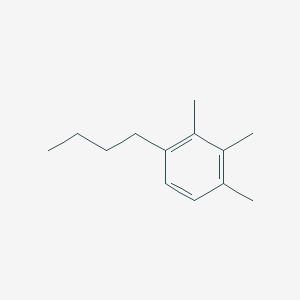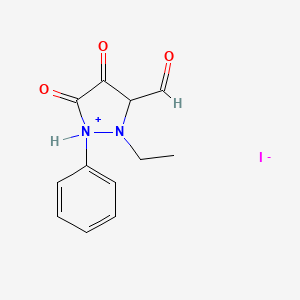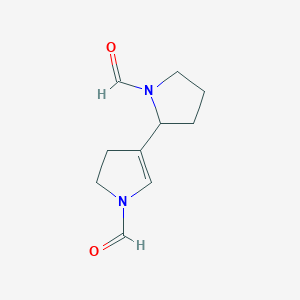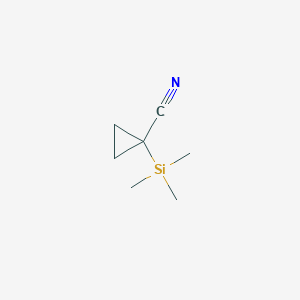
1-(Trimethylsilyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H13NSi. It is a derivative of cyclopropane, a three-membered carbon ring, with a trimethylsilyl group and a nitrile group attached to the same carbon atom. This compound is known for its stability and versatility in organic synthesis, particularly in the formation of cyclopropyl groups .
Méthodes De Préparation
1-(Trimethylsilyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the compound can be prepared by the desilylative condensation reactions of electronegatively substituted 1-(trimethylsilyl)cyclopropanes under mild reaction conditions with reagents like TBAF or BTAF .
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include TBAF, BTAF, and various organometallic reagents. Major products formed from these reactions include cyclopropyl amines, cyclopropyl ketones, and other substituted cyclopropane derivatives .
Applications De Recherche Scientifique
1-(Trimethylsilyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of cyclopropyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)cyclopropane-1-carbonitrile involves the formation of a cyclopropyl anion under mild reaction conditions with reagents like TBAF or BTAF. This anion can undergo aldol condensation reactions to form carbon-carbon bonds. The compound exhibits predictable positional selectivity and high compatibility with various functional groups, making it an excellent reagent for constructing complex molecules .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
1-(Trimethylsilyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
1-(Trimethylsilyl)propyne: Contains a triple bond, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its stability, ease of handling, and versatility in forming cyclopropyl groups under mild conditions.
Propriétés
Numéro CAS |
91686-39-4 |
|---|---|
Formule moléculaire |
C7H13NSi |
Poids moléculaire |
139.27 g/mol |
Nom IUPAC |
1-trimethylsilylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H13NSi/c1-9(2,3)7(6-8)4-5-7/h4-5H2,1-3H3 |
Clé InChI |
BZEFJPIGKYJQFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
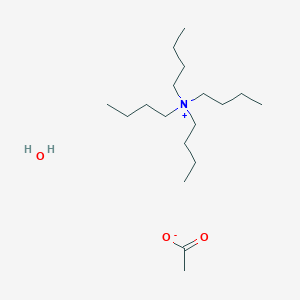
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
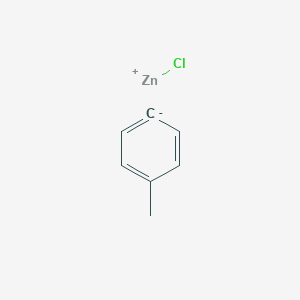
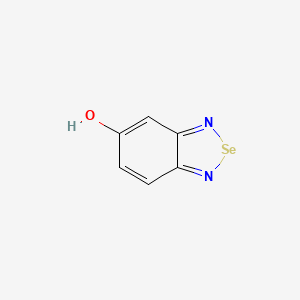
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)
